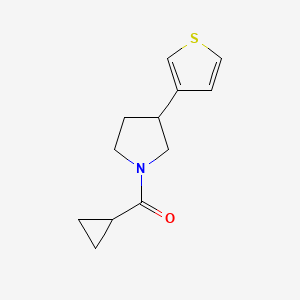

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine

Description

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine is a pyrrolidine-based heterocyclic compound with a cyclopropanecarbonyl group at position 1 and a thiophen-3-yl substituent at position 3. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as the 5-HT1A receptor and serotonin transporter (SERT) .

Properties

IUPAC Name |

cyclopropyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-12(9-1-2-9)13-5-3-10(7-13)11-4-6-15-8-11/h4,6,8-10H,1-3,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPJDJXDGZTFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine typically involves the following steps:

Thiophene Substitution: The thiophen-3-yl group can be introduced via a substitution reaction, where a thiophene derivative reacts with a pyrrolidine precursor.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the pyrrolidine ring can be functionalized with different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Materials Science: Its structural properties can be exploited in the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The cyclopropanecarbonyl group and the thiophene ring can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,5-dione Derivatives (e.g., Compound 31)

Wrobel et al. synthesized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, demonstrating potent dual activity at SERT and 5-HT1A receptors. Compound 31 exhibited a 5-HT1A Ki value of 3.2 nM , comparable to serotonin (Ki = 2.1 nM) . Key comparisons:

- Substituent Effects: The thiophen-3-yl group in the target compound replaces the indol-3-yl group in Compound 31.

- Conformational Impact : The cyclopropanecarbonyl group at position 1 may impose greater steric hindrance than the 2,5-dione ring, affecting binding pocket accessibility.

Pyridine Derivatives (e.g., 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile)

Pyridine derivatives, such as those cataloged in , differ in electronic properties due to the nitrogen-containing aromatic ring. While the target compound’s pyrrolidine core offers a saturated, flexible structure, pyridine’s planar geometry may enhance stacking interactions but reduce conformational adaptability .

Piperidine-Based Analogs

Piperidine rings (6-membered) generally exhibit stronger 5-HT1A affinity than pyrrolidines (5-membered) due to improved spatial alignment with the receptor’s hydrophobic pocket . However, the cyclopropanecarbonyl group in the target compound could compensate by stabilizing a bioactive conformation.

Research Findings and Methodological Context

- SAR Trends : Substituents at position 3 of pyrrolidine significantly modulate receptor selectivity. Thiophene’s smaller size compared to indole may favor SERT inhibition over 5-HT1A binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.